molecular formula C11H16BrN B1625017 N-(4-Bromobenzyl)-N-ethylethanamine CAS No. 4885-19-2

N-(4-Bromobenzyl)-N-ethylethanamine

Cat. No. B1625017
CAS RN: 4885-19-2
M. Wt: 242.16 g/mol
InChI Key: SXEJQBLAVTUYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939613B2

Procedure details

Into a 500 ml round-bottomed flask were added 150 ml THF, 5 ml water, 2.2 g potassium carbonate, 6 ml diethyl amine, and 5 g p-bromobenzyl bromide. The resultant mixture was refluxed for 12 h. The mixture was then cooled to room temperature, into which 6 ml concentrated HCl was added, followed by the addition of 150 ml water. The mixture was extracted with 100 ml diethyl ether for three times. The diethyl ether solution was dried with anhydrous magnesium sulfate over night and then the magnesium sulfate was removed by filtration. Diethyl ether was evaporated and the raw product was purified by a silica gel column using hexane/chloroform mixture (1:1 by volume) as the eluent. (p-bromobenzyl)diethyl amine (BBDA) was obtained in 74% yield (3.6 g).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
2.2 g
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([NH:9][CH2:10][CH3:11])[CH3:8].[Br:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Br)=[CH:15][CH:14]=1.Cl>O.C1COCC1>[Br:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][N:9]([CH2:10][CH3:11])[CH2:7][CH3:8])=[CH:15][CH:14]=1 |f:0.1.2|

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 100 ml diethyl ether for three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The diethyl ether solution was dried with anhydrous magnesium sulfate over night
CUSTOM
Type
CUSTOM
Details
the magnesium sulfate was removed by filtration
CUSTOM
Type
CUSTOM
Details
Diethyl ether was evaporated
CUSTOM
Type
CUSTOM
Details
the raw product was purified by a silica gel column

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CN(CC)CC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.